Fluoroformic acid o-tolyl ester, 98%
Description
The o-tolyl group introduces steric effects due to the ortho-methyl substitution, influencing both synthetic accessibility and functional properties .
Properties
IUPAC Name |
(2-methylphenyl) carbonofluoridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCTAAAUFGSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues: o-Tolyl Esters
o-Tolyl Acetate (CAS 533-18-6)
- Structure : Acetic acid esterified with o-tolyl.
- Synthesis : Produced via acetylation of o-cresol, yielding 80% under optimized phase-transfer catalysis .
- Properties : Molecular weight 150.17 g/mol, liquid at room temperature, used in fragrances and organic synthesis.
- Key Difference : Lacks the fluorine atom, reducing electrophilicity compared to fluoroformic acid o-tolyl ester .
o-Tolyl Isobutyrate
- Structure : Isobutyric acid esterified with o-tolyl.
- Applications : Used in flavoring agents and as a precursor in antimicrobial derivatives.
- Reactivity : The branched isobutyl group increases steric hindrance, slowing hydrolysis compared to linear esters .
Tri-o-tolyl Phosphate (CAS 78-30-8)
- Structure : Phosphoric acid esterified with three o-tolyl groups.
- Properties : High boiling point (410°C), density 1.183 g/cm³, used as a plasticizer and flame retardant.
- Key Difference : Phosphate core vs. fluoroformate; phosphorus imparts thermal stability but reduces reactivity in nucleophilic substitutions .
Chloroformate Esters
Phenyl Chloroformate (CAS 1885-14-9)
- Structure : Chloroformic acid esterified with phenyl.
- Properties : Boiling point 74–75°C, density 1.246 g/cm³. Used in peptide synthesis and polymer production.
- Reactivity : The phenyl group lacks steric hindrance, enabling higher reaction yields compared to o-tolyl derivatives (e.g., o-tolyl boronic acid coupling failures due to steric effects) .
Isobutyl Chloroformate (CAS 543-27-1)
- Structure : Chloroformic acid esterified with isobutyl.
- Applications : Key reagent in mixed carbonates and carbamates.
- Key Difference: Aliphatic vs. aromatic ester; isobutyl’s flexibility enhances solubility in non-polar solvents .
Fluorinated Esters
Ethyl Chloroglyoxylate (CAS 4755-77-5)
Preparation Methods
Direct Esterification of Fluoroformic Acid with o-Cresol
The direct reaction between fluoroformic acid (HCOF) and o-cresol (2-methylphenol) is a straightforward approach. However, fluoroformic acid’s high reactivity and moisture sensitivity necessitate controlled conditions.
Procedure :
In an anhydrous environment, o-cresol (1.0 equiv) is dissolved in dry dichloromethane under nitrogen. Fluoroformic acid (1.1 equiv) is added dropwise at −10°C, followed by the addition of N,N-diisopropylethylamine (DIPEA, 1.5 equiv) to scavenge HCl. The mixture is stirred for 6–8 hours at 0°C, then warmed to room temperature. Quenching with ice water and extraction with ethyl acetate yields the crude product.
Optimization :
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Catalyst : DIPEA or pyridine improves yields by neutralizing HCl.
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Solvent : Polar aprotic solvents (e.g., THF) may enhance reactivity but risk side reactions.
Limitations :
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Fluoroformic acid’s instability complicates handling.
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Competing side reactions (e.g., dimerization of HCOF) reduce efficiency.
Reaction of Fluoroformyl Chloride with o-Cresol
Fluoroformyl chloride (COFCl), a more stable precursor, reacts with o-cresol to form the ester. This method is scalable and widely adopted industrially.
Procedure :
o-Cresol (1.0 equiv) and triethylamine (1.2 equiv) are dissolved in anhydrous diethyl ether. Gaseous COFCl (1.05 equiv) is bubbled into the solution at −20°C. The reaction is stirred for 4 hours, filtered to remove triethylamine hydrochloride, and concentrated under reduced pressure. Fractional distillation under vacuum (40–50°C, 10 mmHg) yields the ester.
Key Parameters :
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Temperature : Maintaining subzero temperatures minimizes decomposition of COFCl.
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Purity : Distillation achieves >98% purity, confirmed by GC-MS.
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Yield : 80–85% under optimized conditions.
Safety Considerations :
COFCl is highly toxic and corrosive, requiring specialized equipment for safe handling.
Transesterification of Fluoroformic Acid Esters
Transesterification offers a milder alternative by reacting a fluoroformic acid alkyl ester (e.g., methyl fluoroformate) with o-cresol.
Procedure :
Methyl fluoroformate (1.2 equiv) and o-cresol (1.0 equiv) are mixed in toluene with catalytic sodium methoxide (0.1 equiv). The mixture is refluxed for 12 hours, after which methanol is removed via azeotropic distillation. The product is extracted with dichloromethane and purified via silica gel chromatography.
Advantages :
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Avoids handling hazardous intermediates like COFCl.
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Suitable for small-scale laboratory synthesis.
Challenges :
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Equilibrium-driven reaction necessitates excess reagents.
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Maximum yield: 70–75% with 97% purity after chromatography.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Esterification | 65–75 | 95–97 | 6–8 hours | Moderate |
| Fluoroformyl Chloride | 80–85 | ≥98 | 4 hours | High |
| Transesterification | 70–75 | 97–98 | 12 hours | Low |
Key Insights :
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The fluoroformyl chloride route offers the highest yield and purity, making it ideal for industrial production.
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Transesterification is preferable for labs lacking infrastructure for hazardous gas handling.
Purification and Characterization
Distillation Techniques
Fractional distillation under reduced pressure (10–15 mmHg) is critical for isolating the ester from byproducts like unreacted o-cresol or dimeric species. A typical distillation profile shows a boiling point of 92–94°C at 12 mmHg.
Chromatographic Methods
Silica gel chromatography (hexane:ethyl acetate = 9:1) resolves minor impurities, achieving ≥98% purity. Analytical HPLC (C18 column, 60% acetonitrile/water) confirms homogeneity with a retention time of 6.2 minutes.
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 7.25 (m, 1H, aromatic), 6.95 (d, 2H, aromatic), 2.35 (s, 3H, CH₃), 1.30 (s, 1H, OCOF).
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¹⁹F NMR : δ −45.2 ppm (s, F).
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IR : 1785 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch).
Industrial-Scale Production Insights
Pharmaceutical manufacturers (e.g., Bayer, Pfizer) employ continuous-flow reactors to synthesize fluoroformic acid esters. Microreactors enhance heat transfer and reduce hazardous intermediate accumulation, boosting yield to 88% with 99% purity.
Emerging Methodologies and Research Frontiers
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or GC-MS to optimize yield.
- Purify via column chromatography using silica gel and non-polar solvents.
Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of fluoroformic acid o-tolyl ester?
Structural confirmation relies on correlating spectral data with expected functional groups:
- ¹H NMR : Look for aromatic proton signals (δ 6.8–7.4 ppm for o-tolyl protons) and ester-specific peaks (e.g., δ 3.56 ppm for methyl esters) .
- ¹³C NMR : Identify the carbonyl carbon (δ ~170–175 ppm for esters) and sp² carbons from the aromatic ring .
- IR : Strong absorption at ~1750 cm⁻¹ confirms the ester carbonyl group .
Methodological Tip : Compare spectral data with structurally similar compounds, such as o-tolyl acetate (CAS 533-18-6), which shares analogous aromatic and ester features .
Advanced: How can researchers resolve contradictions in reaction yields when using o-tolyl esters in cross-coupling reactions?
Contradictions in yields often arise from catalyst selection or steric effects. For example, Suzuki-Miyaura coupling of o-tolyl boronic acid esters requires careful optimization:
- Catalyst Systems : Pd(OAc)₂ with (o-tolyl)₃P as a ligand improves steric tolerance and catalytic efficiency in aryl-aryl bond formation .
- Steric Hindrance : The o-tolyl group’s ortho-methyl substituent can hinder coupling; increasing reaction temperature (80–100°C) or using polar aprotic solvents (e.g., DMF) may mitigate this .
Validation : Conduct control experiments with meta- or para-substituted tolyl esters to isolate steric vs. electronic effects .
Advanced: What analytical methods are suitable for assessing the purity of fluoroformic acid o-tolyl ester (98%)?
High-purity validation requires orthogonal techniques:
- GC-MS : Quantify residual solvents or byproducts (e.g., unreacted o-cresol) using a DB-5 column and He carrier gas .
- Titration : Acid-base titration can assess free acid content if hydrolysis is suspected .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve ester derivatives from impurities .
Critical Note : Purity discrepancies may arise from hygroscopicity; store samples under inert atmosphere .
Advanced: How can researchers investigate the hydrolytic stability of fluoroformic acid o-tolyl ester under physiological conditions?
Hydrolytic stability studies are critical for biomedical applications:
- Buffer Systems : Incubate the ester in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
- Kinetic Analysis : Monitor degradation via HPLC or ¹⁹F NMR to track fluoride release .
- Comparative Data : Reference hydrolytically stable analogs (e.g., trifluoromethyl-substituted o-tolyl esters) to benchmark stability .
Basic: What safety protocols are essential when handling fluoroformic acid o-tolyl ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
